molecular formula C22H16FNO5 B11021301 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate

Cat. No.: B11021301
M. Wt: 393.4 g/mol
InChI Key: QRHVPVBFEDHULM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is a heterocyclic ester featuring a benzoxazole core substituted at position 3 with a 4-fluorophenyl group and at position 6 with a 3,4-dimethoxybenzoate ester. The 3,4-dimethoxybenzoate ester contributes to lipophilicity and may influence metabolic stability.

Properties

Molecular Formula

C22H16FNO5

Molecular Weight

393.4 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C22H16FNO5/c1-26-18-10-5-14(11-20(18)27-2)22(25)28-16-8-9-17-19(12-16)29-24-21(17)13-3-6-15(23)7-4-13/h3-12H,1-2H3

InChI Key

QRHVPVBFEDHULM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Esterification: The final step involves the esterification of the benzoxazole derivative with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the benzoxazole ring can participate in hydrogen bonding or π-π stacking interactions. The dimethoxybenzoate moiety may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrazole Derivatives

describes pyrazole derivatives synthesized via chalcone-hydrazine condensation, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) and related structures. Key comparisons include:

Property Target Compound Pyrazole Derivatives (e.g., Compound 1 )
Core Structure Benzoxazole 4,5-Dihydropyrazole
Substituents 4-Fluorophenyl, 3,4-dimethoxybenzoate 4-Fluorophenyl, carbaldehyde/phenyl
Dihedral Angle* Not reported 4.64°–10.53° (fluorophenyl vs. heterocycle)
Molecular Weight ~397.34 g/mol (estimated) 282.30–384.78 g/mol
Electronic Effects Electron-withdrawing (F), donating (OCH₃) Electron-withdrawing (F, Br, Cl)

*Dihedral Angle Implications : The near-planar fluorophenyl-pyrazole dihedral angles in (4.64°–10.53°) suggest restricted rotation, enhancing intermolecular interactions in crystal packing. The target compound’s benzoxazole core likely exhibits similar planarity, though steric effects from the dimethoxybenzoate may increase torsional strain.

Pharmacological Analogues: Paroxetine Hydrochloride

Paroxetine ( ) shares a 4-fluorophenyl group but differs in core structure (piperidine vs. benzoxazole) and substituents (methylenedioxy vs. dimethoxybenzoate). Key contrasts:

Property Target Compound Paroxetine Hydrochloride
Core Structure Benzoxazole Piperidine
Substituents 3,4-Dimethoxybenzoate 3,4-Methylenedioxy (benzodioxol)
Bioactivity Not reported SSRI (serotonin reuptake inhibitor)
Solubility Likely low (ester, aromatic rings) Enhanced via hydrochloride salt

Substituent Effects: The methylenedioxy group in paroxetine is structurally analogous to the dimethoxybenzoate in the target compound.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s ester linkage and benzoxazole core may require multi-step synthesis, contrasting with the one-step hydrazine condensations in pyrazole derivatives .
  • Crystallography : Pyrazole derivatives in were characterized via X-ray diffraction, revealing planarity critical for crystal packing . Similar analyses for the target compound could elucidate its conformational preferences.
  • Pharmacological Potential: While paroxetine’s fluorophenyl and benzodioxol groups contribute to its SSRI activity , the target compound’s benzoxazole and dimethoxybenzoate may confer distinct binding profiles, warranting further study.

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